3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine
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Overview
Description
3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine is a compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine typically involves the reaction of piperazine with benzyl chloride derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of piperazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to speed up the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
4-Methylpiperazine: Used in the synthesis of pharmaceuticals.
2,5-Dimethylpiperazine: Employed in the development of polymers and resins.
Uniqueness
3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine is unique due to the presence of both phenylmethoxymethyl and phenylmethyl groups, which can enhance its chemical reactivity and potential biological activities compared to other piperazine derivatives .
Properties
IUPAC Name |
1-benzyl-3-(phenylmethoxymethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)13-21-12-11-20-19(14-21)16-22-15-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGPQHCJHZWORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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